5-Chlorothiazole-2-carboxylic acid potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chlorothiazole-2-carboxylic acid;potassium salt is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the 5-position and a carboxylic acid group at the 2-position, with the carboxylic acid group being in the form of a potassium salt. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chlorothiazole-2-carboxylic acid;potassium salt typically involves the chlorination of thiazole-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5-position. The resulting 5-chlorothiazole-2-carboxylic acid is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other purification techniques to meet the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Chlorothiazole-2-carboxylic acid;potassium salt undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Chlorothiazole-2-carboxylic acid;potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chlorothiazole-2-carboxylic acid;potassium salt involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-5-carboxylic acid: Another thiazole derivative with different substituents.
2-Chlorothiazole-4-carboxylic acid: Similar structure but with chlorine at a different position.
5-Chlorothiophene-2-carboxylic acid: A related compound with a thiophene ring instead of a thiazole ring.
Uniqueness
5-Chlorothiazole-2-carboxylic acid;potassium salt is unique due to its specific substitution pattern and the presence of a potassium salt form. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its unique structure allows for specific interactions in chemical and biological systems, making it valuable for various research applications.
Properties
Molecular Formula |
C4HClKNO2S |
---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
potassium;5-chloro-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C4H2ClNO2S.K/c5-2-1-6-3(9-2)4(7)8;/h1H,(H,7,8);/q;+1/p-1 |
InChI Key |
VVFNLLCRCDAWKF-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(SC(=N1)C(=O)[O-])Cl.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.